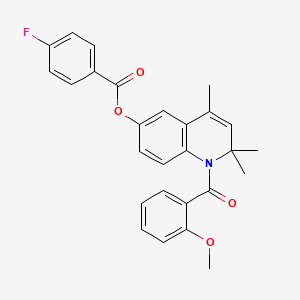
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is a complex organic compound that features a quinoline core structure substituted with methoxybenzoyl and fluorobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Fluorobenzoate Group: The final step involves esterification with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and fluorobenzoate groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The quinoline core may also play a role in binding to DNA or proteins, influencing biological processes.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate
Uniqueness
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.
特性
分子式 |
C27H24FNO4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
[1-(2-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C27H24FNO4/c1-17-16-27(2,3)29(25(30)21-7-5-6-8-24(21)32-4)23-14-13-20(15-22(17)23)33-26(31)18-9-11-19(28)12-10-18/h5-16H,1-4H3 |
InChIキー |
QKISYOFSZKIJKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















